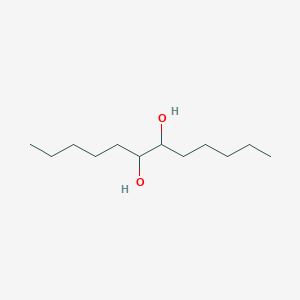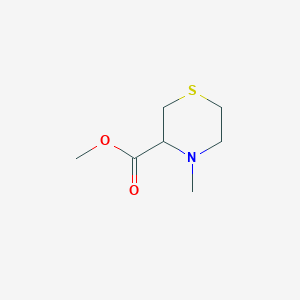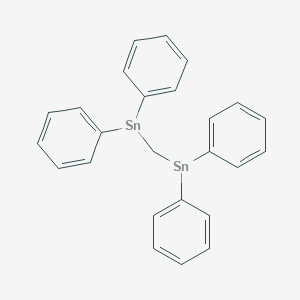
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide is a chemical compound with the molecular formula C14H20O3S and a molecular weight of 268.37 g/mol It is known for its unique structure, which includes a benzodioxathiole ring substituted with two tert-butyl groups and an oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide typically involves the reaction of 4,7-di-tert-butyl-1,3,2-benzodioxathiole with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise control of reaction conditions, and efficient purification methods to obtain the desired product with high purity. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxide group back to the parent benzodioxathiole.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Parent benzodioxathiole.
Substitution: Various substituted benzodioxathiole derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Benzodioxathiole: The parent compound without the tert-butyl and oxide groups.
4,7-Di-tert-butyl-1,3,2-benzodioxathiole: Similar structure but lacks the oxide group.
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-: Similar structure but lacks the oxide group.
Uniqueness
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide is unique due to the presence of both tert-butyl groups and the oxide functional group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Propiedades
| 93378-28-0 | |
Fórmula molecular |
C14H20O3S |
Peso molecular |
268.37 g/mol |
Nombre IUPAC |
4,7-ditert-butyl-1,3,2λ4-benzodioxathiole 2-oxide |
InChI |
InChI=1S/C14H20O3S/c1-13(2,3)9-7-8-10(14(4,5)6)12-11(9)16-18(15)17-12/h7-8H,1-6H3 |
Clave InChI |
DZXPVMWLHZIIRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OS(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
![7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14361749.png)
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
